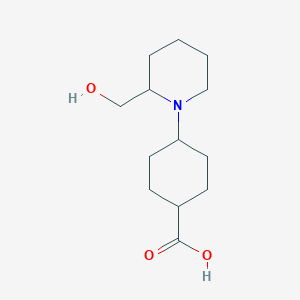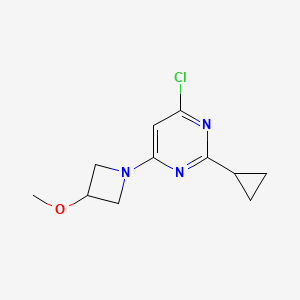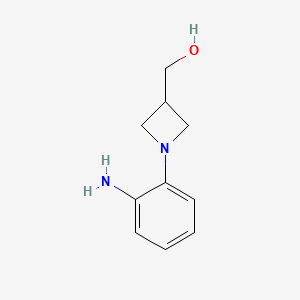
(1-(2-Aminophenyl)azetidin-3-yl)methanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidine derivatives has been a topic of interest in recent years. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “(1-(2-Aminophenyl)azetidin-3-yl)methanol” is unique and contributes to its versatility in various applications.Chemical Reactions Analysis
Azetidine derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Applications De Recherche Scientifique
Antimicrobial Activity
Azetidin-2-one derivatives, which include “(1-(2-Aminophenyl)azetidin-3-yl)methanol”, have been synthesized and tested for their antimicrobial activity . These compounds have shown promising results in inhibiting the growth of various bacteria and fungi .
Anticancer Potential
Azetidin-2-one derivatives have also been evaluated for their anticancer potential . The synthesized conjugates were tested against MCF-7 cell lines, a type of breast cancer cell line .
Antioxidant Activity
In addition to their antimicrobial and anticancer properties, azetidin-2-one derivatives have also demonstrated antioxidant activity . This makes them potentially useful in combating oxidative stress-related diseases .
Synthesis of Other Compounds
Azetidin-2-one derivatives serve as key intermediates in the synthesis of other biologically active compounds . For instance, they have been used in the synthesis of 3-chloro-1-{4-[5-(Substitutedphenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-hydroxyphenyl) azetidin-2-one .
Antifungal Activity
Some azetidinone derivatives have shown significant antifungal activity . They have been found to inhibit the mycelia growth of test fungi at certain concentrations .
Antibacterial Activity
Azetidin-2-one derivatives have been reported to have antibacterial properties . They have been found to be effective against a variety of bacterial strains .
Safety and Hazards
Orientations Futures
Azetidine derivatives have received special attention in medicinal chemistry because of their promising biological activity . The future directions in the research and development of “(1-(2-Aminophenyl)azetidin-3-yl)methanol” and similar compounds could involve further exploration of their therapeutic properties and potential applications in drug discovery .
Propriétés
IUPAC Name |
[1-(2-aminophenyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-1-2-4-10(9)12-5-8(6-12)7-13/h1-4,8,13H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDISADOWQPYJOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




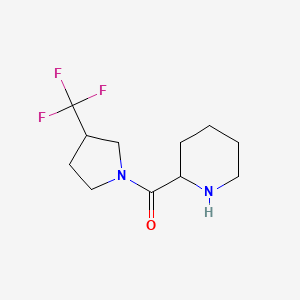
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476713.png)
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)aniline](/img/structure/B1476716.png)
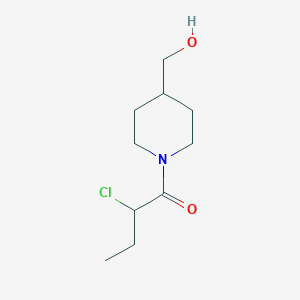
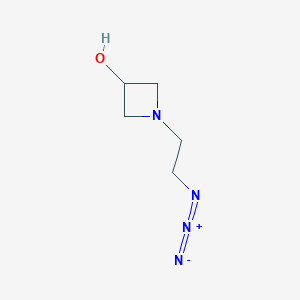

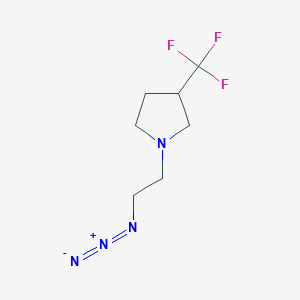
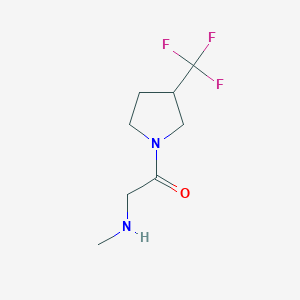


![6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476727.png)
